molecular formula C10H14 B13517358 6-Ethynylspiro[2.5]octane

6-Ethynylspiro[2.5]octane

Cat. No.: B13517358
M. Wt: 134.22 g/mol
InChI Key: HBROJWCQHUKKMW-UHFFFAOYSA-N
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Description

6-Ethynylspiro[25]octane is a unique organic compound characterized by its spirocyclic structure, which includes an ethynyl group attached to a spiro[25]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylspiro[2.5]octane typically involves the reaction of spiro[2.5]octane with ethynylating agents under specific conditions. One common method includes the use of acetylene derivatives in the presence of a strong base, such as sodium amide, to facilitate the ethynylation process.

Industrial Production Methods: While detailed industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using optimized versions of the laboratory methods. This often involves the use of continuous flow reactors to ensure consistent reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions: 6-Ethynylspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alkenes or alkanes.

    Substitution: The spirocyclic framework allows for substitution reactions at specific positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated spiro compounds.

Scientific Research Applications

6-Ethynylspiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with pharmacological properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 6-Ethynylspiro[2.5]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.

Comparison with Similar Compounds

    Spiro[2.5]octane: Lacks the ethynyl group but shares the spirocyclic framework.

    6-Azaspiro[2.5]octane: Contains a nitrogen atom in the spirocyclic ring, offering different chemical properties.

    6-Bromospiro[2.5]octane: Contains a bromine atom instead of an ethynyl group.

Uniqueness: 6-Ethynylspiro[2.5]octane is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential applications compared to its analogs. The ethynyl group allows for additional chemical modifications and interactions, making it a versatile compound in various fields of research.

Properties

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

6-ethynylspiro[2.5]octane

InChI

InChI=1S/C10H14/c1-2-9-3-5-10(6-4-9)7-8-10/h1,9H,3-8H2

InChI Key

HBROJWCQHUKKMW-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCC2(CC1)CC2

Origin of Product

United States

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